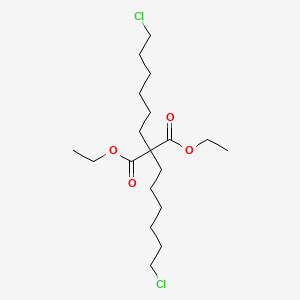

Diethyl 2,2-Bis(6-chlorohexyl)malonate

Description

Contextualization within Malonate Chemistry and Malonic Ester Synthesis

The chemistry of Diethyl 2,2-bis(6-chlorohexyl)malonate is fundamentally rooted in the principles of malonic ester synthesis, a versatile and classical method for the preparation of carboxylic acids and other organic compounds. prepchem.comresearchgate.net At the heart of this synthesis is diethyl malonate, a simple diester whose methylene (B1212753) protons are particularly acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. wikipedia.org This acidity allows for the ready formation of a stabilized enolate ion upon treatment with a base. researchgate.net

The malonic ester synthesis typically involves the following key steps:

Deprotonation: A base, such as sodium ethoxide, is used to remove an acidic α-hydrogen from the diethyl malonate, forming a nucleophilic enolate. researchgate.net

Alkylation: The enolate then reacts with an alkyl halide in a nucleophilic substitution reaction (typically S_N2) to form a monoalkylated diethyl malonate. google.comresearchgate.net

Saponification and Decarboxylation: The resulting ester is then hydrolyzed to a dicarboxylic acid, which upon heating, readily undergoes decarboxylation to yield a substituted acetic acid.

A significant challenge in malonic ester synthesis is the potential for dialkylation, especially when a second acidic proton is present on the monoalkylated intermediate. google.com The formation of this compound is a direct consequence of this phenomenon, where two molecules of 1,6-dichlorohexane (B1210651) react with a single molecule of diethyl malonate.

Significance as a Complex Organic Building Block

While often an undesired byproduct in reactions aimed at monoalkylation, this compound possesses a symmetrical and bifunctional structure that makes it a potentially valuable, complex organic building block. google.com The presence of two terminal chloro-hexyl chains offers two reactive sites for further chemical transformations.

The significance of this compound lies in its potential for the synthesis of macrocycles and other complex structures through intramolecular cyclization reactions. The two terminal chlorine atoms can be targeted by nucleophiles to form large rings, a structural motif present in many biologically active molecules and advanced materials. Furthermore, the ester groups can be hydrolyzed and decarboxylated, or transformed into other functional groups, adding to the synthetic versatility of the molecule.

Below is a data table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 2845128-59-6 |

| Molecular Formula | C19H34Cl2O4 |

| Molecular Weight | 397.38 g/mol |

| IUPAC Name | diethyl 2,2-bis(6-chlorohexyl)propanedioate |

Historical Development and Evolution of Related Malonate Derivatives

The use of malonic esters in organic synthesis dates back to the 19th century and has been a cornerstone of synthetic chemistry ever since. The initial development focused on the synthesis of a wide variety of substituted carboxylic acids. Over time, the scope of malonic ester synthesis expanded significantly to include the preparation of barbiturates, amino acids, and other heterocyclic compounds. wikipedia.org

The evolution of malonate chemistry has been marked by the development of more sophisticated methods to control the reactivity of the malonate ester and its derivatives. This includes the use of different bases, solvents, and reaction conditions to favor either mono- or dialkylation. researchgate.net The synthesis of more complex malonate derivatives, such as those with long, functionalized alkyl chains, has become increasingly important for the construction of intricate molecular targets. The study of dialkylated products like this compound is a natural extension of this evolution, moving from viewing them as mere byproducts to recognizing their potential as specialized building blocks.

Current Research Landscape and Identified Gaps for this compound

The current research landscape for this compound itself is relatively sparse, with much of the available information coming from its observation as a byproduct in the monoalkylation of diethyl malonate with 1,6-dichlorohexane. google.com A key challenge and an identified gap in the field is the development of selective synthetic methods to produce this and similar dialkylated malonates in high yield when they are the desired product.

Future research could focus on several key areas:

Selective Synthesis: Developing catalytic systems or reaction conditions that favor the formation of this compound over the monoalkylated product or other side reactions.

Applications in Macrocycle Synthesis: Exploring the utility of this compound as a precursor for the synthesis of novel macrocyclic compounds with potential applications in host-guest chemistry, materials science, or as pharmaceutical scaffolds.

Derivatization and Functionalization: Investigating the further chemical transformations of the terminal chloro groups and the ester functionalities to create a library of new, complex molecules.

Structure

2D Structure

Properties

Molecular Formula |

C19H34Cl2O4 |

|---|---|

Molecular Weight |

397.4 g/mol |

IUPAC Name |

diethyl 2,2-bis(6-chlorohexyl)propanedioate |

InChI |

InChI=1S/C19H34Cl2O4/c1-3-24-17(22)19(18(23)25-4-2,13-9-5-7-11-15-20)14-10-6-8-12-16-21/h3-16H2,1-2H3 |

InChI Key |

PMPLOXCWRVMDHC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CCCCCCCl)(CCCCCCCl)C(=O)OCC |

Origin of Product |

United States |

Synthetic Methodologies for Diethyl 2,2 Bis 6 Chlorohexyl Malonate

Classical Malonic Ester Synthesis Approaches for Alkylated Malonates

The malonic ester synthesis is a versatile and widely employed method for the preparation of carboxylic acids. The reaction involves the alkylation of diethyl malonate or a similar malonic ester at the alpha-carbon, followed by hydrolysis and decarboxylation. youtube.com For the synthesis of disubstituted compounds like Diethyl 2,2-Bis(6-chlorohexyl)malonate, a dialkylation strategy is necessary.

Dialkylation Strategies and Control of Selectivity

The synthesis of this compound necessitates a dialkylation approach, where two 6-chlorohexyl groups are sequentially introduced to the α-carbon of diethyl malonate. The general strategy involves a two-step alkylation process. First, a monoalkylation is performed to yield diethyl 2-(6-chlorohexyl)malonate. This is followed by a second alkylation step to introduce the second 6-chlorohexyl group, yielding the desired product.

Controlling the selectivity between mono- and dialkylation is a significant challenge in this synthesis. A major drawback of the malonic ester synthesis is the potential for the alkylation stage to produce dialkylated structures, which can complicate the separation of products and lead to lower yields of the desired monoalkylated product if that is the target. libretexts.org Conversely, to achieve high yields of the dialkylated product, reaction conditions must be carefully controlled to drive the reaction to completion and minimize the presence of the monoalkylated intermediate. The presence of two acidic α-hydrogens in malonic esters allows for this sequential alkylation. organic-chemistry.org

In the specific context of reacting diethyl malonate with a dihaloalkane such as 1,6-dichlorohexane (B1210651), the situation is further complicated. The initial monoalkylation can be followed by either a second intermolecular alkylation with another molecule of 1,6-dichlorohexane or an intramolecular cyclization. However, for a long-chain dihalide like 1,6-dichlorohexane, intermolecular dialkylation to form this compound is a significant competing reaction. In fact, this compound has been identified as an undesired bisalkylated secondary product in processes designed for the monoalkylation of diethyl malonate with 1,6-dichlorohexane. nih.gov

To favor dialkylation, a molar excess of the alkylating agent and the base is often employed to ensure the complete conversion of both the starting diethyl malonate and the monoalkylated intermediate.

Optimization of Reaction Parameters (e.g., Base Catalysis, Solvent Systems, Temperature)

The success of the dialkylation of diethyl malonate is highly dependent on the careful optimization of several reaction parameters.

Base Catalysis: The choice of base is critical for the deprotonation of the α-carbon of diethyl malonate to form the nucleophilic enolate. Traditionally, strong bases like sodium ethoxide are used. youtube.com However, for dialkylation, the complete deprotonation of both the starting material and the monoalkylated intermediate is crucial. While strong bases can be effective, they can also promote side reactions. Weaker bases like potassium carbonate can also be used, particularly in polar aprotic solvents or under phase-transfer catalysis conditions, as they are basic enough to deprotonate the active methylene (B1212753) compound. mit.edu The use of potassium carbonate offers advantages in terms of handling and minimizing potential hydrolysis if water is present. researchgate.net

Solvent Systems: The solvent plays a crucial role in solvating the reactants and influencing the reactivity of the nucleophile and electrophile. Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often preferred as they can accelerate SN2 reactions by solvating the cation of the base while leaving the enolate anion relatively free and highly reactive. nih.gov In some procedures, a co-solvent like cyclohexane (B81311) may be used, and a water removal circulator can be employed to drive the reaction to completion. nih.gov

Temperature: The reaction temperature is another important parameter to control. Higher temperatures can increase the reaction rate but may also lead to an increase in side reactions, such as elimination reactions of the alkyl halide. The optimal temperature is typically determined empirically for each specific reaction. For the alkylation of diethyl malonate with 1,6-dichlorohexane, reactions are often heated to ensure a reasonable reaction rate. nih.gov

| Parameter | Typical Conditions for Dialkylation | Rationale |

| Base | Sodium Ethoxide, Potassium Carbonate | To effectively deprotonate the α-carbon of both diethyl malonate and the monoalkylated intermediate. |

| Solvent | DMF, DMSO, Ethanol (B145695) | Polar aprotic solvents enhance the nucleophilicity of the enolate. Ethanol is used with sodium ethoxide. |

| Temperature | Elevated temperatures (e.g., reflux) | To increase the reaction rate and drive the reaction to completion. |

| Reactant Ratio | >2 equivalents of alkyl halide and base | To favor the formation of the dialkylated product over the monoalkylated one. |

Challenges Associated with Monoalkylation By-product Formation

A primary challenge in the synthesis of this compound is the formation of the monoalkylated by-product, diethyl 2-(6-chlorohexyl)malonate. As previously mentioned, the target compound itself has been identified as a significant by-product in syntheses aimed at producing the monoalkylated version. nih.gov This indicates that the reaction can be difficult to stop selectively at the mono-addition stage and that a mixture of starting material, monoalkylated, and dialkylated products is often obtained.

To minimize the formation of the monoalkylated by-product and maximize the yield of the dialkylated product, the following strategies can be employed:

Use of Stoichiometry: Employing at least two equivalents of the base and the alkylating agent (1,6-dichlorohexane) relative to diethyl malonate.

Sequential Addition: In some cases, a sequential approach where the first alkylation is allowed to go to completion before the addition of a second equivalent of base and alkylating agent might offer better control, although this is less practical for symmetrical dialkylation.

Reaction Monitoring: Careful monitoring of the reaction progress using techniques like gas chromatography (GC) or thin-layer chromatography (TLC) to ensure the complete consumption of the monoalkylated intermediate.

Advanced Catalytic and Non-Classical Synthetic Routes

Beyond the classical malonic ester synthesis, advanced catalytic methods offer alternative pathways for the formation of C-C bonds in the synthesis of alkylated malonates. These methods can provide improved yields, selectivities, and milder reaction conditions.

Transition Metal-Catalyzed Methods for C-C Bond Formation (e.g., Palladium-Catalyzed Alkylations)

Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for the formation of carbon-carbon bonds. While palladium-catalyzed cross-coupling reactions are well-established for the arylation of malonates, their application for alkylation with simple alkyl halides is less common but of growing interest. acs.org

The general mechanism for a palladium-catalyzed cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. For the alkylation of diethyl malonate, a plausible catalytic cycle would involve the oxidative addition of the alkyl halide to a Pd(0) complex, followed by reaction with the enolate of diethyl malonate and subsequent reductive elimination to yield the alkylated product and regenerate the Pd(0) catalyst.

While much of the research in this area has focused on the formation of α-aryl ketones and carboxylic acids, the principles can be extended to alkylation. For instance, palladium catalysts supported by bulky, monodentate phosphine (B1218219) ligands have been shown to be effective in promoting the formation of Cα-aryl carbonyl compounds. mit.edu Although direct dialkylation of diethyl malonate with unactivated alkyl halides using palladium catalysis is not extensively documented for this specific substrate, related palladium-catalyzed intramolecular aromatic C-H alkylation with unactivated alkyl halides has been described, suggesting the feasibility of such transformations. unc.edu Ruthenium-catalyzed direct alkylations of ketimines with unactivated alkyl halides have also been reported, indicating that other transition metals could potentially be employed for the alkylation of active methylene compounds. nih.gov

A key challenge in developing such a catalytic system for the synthesis of this compound would be to ensure high efficiency for the double alkylation and to prevent catalyst deactivation.

Phase-Transfer Catalysis in this compound Synthesis

Phase-transfer catalysis (PTC) is a powerful technique for conducting reactions between reactants in immiscible phases. In the context of malonic ester synthesis, PTC allows for the use of inorganic bases, such as potassium carbonate, in a solid-liquid or liquid-liquid system. researchgate.net This methodology is particularly relevant for the synthesis of this compound, as it has been employed in the reaction of diethyl malonate with 1,6-dichlorohexane. nih.gov

The mechanism of PTC in this context involves a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) or a crown ether, which transports the enolate of diethyl malonate from the aqueous or solid phase (where it is generated by the inorganic base) into the organic phase containing the alkyl halide. This allows the reaction to proceed under milder conditions and often with higher yields and selectivities.

The use of PTC offers several advantages for the synthesis of this compound:

Milder Reaction Conditions: Avoids the need for strongly basic and anhydrous conditions often required with sodium ethoxide.

Use of Inexpensive Bases: Allows for the use of readily available and less hazardous bases like potassium carbonate. mit.edu

Improved Yields and Selectivity: Can lead to higher yields and better control over the reaction, potentially favoring dialkylation when desired.

A patent describing the alkylation of diethyl malonate with 1,6-dichlorohexane explicitly mentions the use of tetrabutylammonium bromide as a phase-transfer catalyst in the presence of potassium carbonate and a solvent system of DMF and cyclohexane. nih.gov This demonstrates the industrial applicability of PTC for this type of transformation. The efficiency of the PTC system can be influenced by the choice of catalyst, with tetraalkylammonium salts and crown ethers being common options. researchgate.net

| Catalyst Type | Example | Role in the Reaction |

| Quaternary Ammonium Salt | Tetrabutylammonium bromide (TBAB) | Forms a lipophilic ion pair with the malonate enolate, facilitating its transfer to the organic phase. |

| Crown Ether | 18-Crown-6 | Complexes with the cation of the base (e.g., K+), increasing the nucleophilicity of the enolate. |

Green Chemistry Principles in Synthetic Route Design

In recent years, the principles of green chemistry have been increasingly applied to organic synthesis to develop more environmentally benign and efficient processes. These principles can be applied to the synthesis of this compound, particularly through the use of microwave-assisted synthesis and solvent-free conditions.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. researchgate.net In the context of synthesizing dialkyl malonates, microwave-assisted protocols can be highly effective. For instance, the alkylation of diethyl malonate can be accelerated under microwave conditions. researchgate.net A new microwave-assisted protocol for the effective α-arylation of diethyl malonate has been developed, showcasing the potential for rapid and high-yield synthesis. researchgate.net While a specific protocol for this compound is not detailed in the literature, the general principles of microwave-assisted alkylation of diethyl malonate suggest a viable green alternative to conventional heating. scirp.org

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Typically several hours | Often reduced to minutes |

| Energy Consumption | Higher due to bulk heating | Lower due to direct heating of reactants |

| Yields | Variable, can be lower | Often higher yields are achieved |

| Side Reactions | More prevalent due to prolonged heating | Reduced due to shorter reaction times |

Solvent-Free Conditions:

The elimination of volatile organic solvents is a cornerstone of green chemistry, as it reduces environmental pollution and health hazards. Solvent-free, or solid-state, reactions can be highly efficient, particularly when combined with microwave irradiation. It has been demonstrated that the decarboxylation of malonic acid derivatives can be achieved under solvent- and catalyst-free microwave-assisted conditions, producing the corresponding carboxylic acid in high yield and purity within minutes. scirp.org While this applies to a subsequent step after the formation of the malonate, the principle of solvent-free synthesis can be extended to the alkylation step itself. The reaction of a malonic acid ester with a source of formaldehyde (B43269) has been performed in the absence of a solvent. googleapis.com

| Condition | Advantages |

| Solvent-Free | Reduces waste, lowers costs, simplifies purification, enhances safety. |

| Catalyst-Free | Avoids toxic catalysts, simplifies purification, reduces costs. scirp.org |

Biocatalytic Approaches

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. While the direct biocatalytic synthesis of this compound has not been reported, the potential for enzyme-catalyzed reactions with malonate precursors is an area of active research.

Enzymes, such as lipases, have been successfully employed in the synthesis of polyesters from dimethyl malonate. rsc.org For example, immobilized Candida antarctica lipase (B570770) B has been used as a biocatalyst for the solventless synthesis of linear polyesters from dimethyl malonate and various aliphatic diols. rsc.org This demonstrates the feasibility of using enzymes to mediate reactions involving the carboxyl groups of malonic esters.

A hypothetical biocatalytic approach to this compound could involve a lipase-catalyzed esterification of 2,2-bis(6-chlorohexyl)malonic acid with ethanol. Alternatively, enzymes could potentially be engineered to catalyze the C-alkylation of diethyl malonate, although this is a more complex transformation for biocatalysis.

| Biocatalytic Approach | Potential Advantages |

| Enzyme-Catalyzed Esterification | High selectivity, mild reaction conditions, reduced byproducts. |

| Engineered Alkylation Enzymes | High stereoselectivity, potential for novel compound synthesis. |

Synthesis of Related Diethyl Bis-Substituted Malonates for Comparative Studies

The synthesis of a variety of diethyl bis-substituted malonates is crucial for comparative studies to understand structure-activity relationships and to serve as reference compounds. The general and classical method for synthesizing these compounds is the sequential alkylation of diethyl malonate. nih.gov

The process typically involves the following steps:

Deprotonation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to form the diethyl malonate enolate.

First Alkylation: The enolate is reacted with a primary or secondary alkyl halide to introduce the first substituent.

Second Deprotonation: The resulting mono-substituted diethyl malonate is treated with a base again to form a new enolate.

Second Alkylation: The enolate is reacted with a second alkyl halide (which can be the same as or different from the first) to yield the diethyl bis-substituted malonate.

A variety of related compounds can be synthesized for comparative purposes by varying the alkylating agent.

| Alkylating Agent | Resulting Diethyl Bis-Substituted Malonate |

| Methyl Iodide | Diethyl 2,2-Dimethylmalonate |

| Ethyl Bromide | Diethyl 2,2-Diethylmalonate |

| Benzyl Chloride | Diethyl 2,2-Dibenzylmalonate |

| Allyl Bromide | Diethyl 2,2-Diallylmalonate |

The synthesis of diethyl bis(hydroxymethyl)malonate has also been reported through the reaction of diethyl malonate with formaldehyde in the presence of potassium bicarbonate. orgsyn.org This provides another structural analogue for comparative analysis.

Reactivity and Chemical Transformations of Diethyl 2,2 Bis 6 Chlorohexyl Malonate

Ester Hydrolysis and Decarboxylation Pathways

The transformation of the ester groups in diethyl 2,2-bis(6-chlorohexyl)malonate is a key aspect of its chemistry, often leading to the formation of substituted carboxylic acids. This process typically involves a two-step sequence of hydrolysis followed by decarboxylation.

The hydrolysis of the diethyl ester groups in this compound can be initiated under either acidic or basic conditions. In a basic medium, the reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequently, the ethoxide ion is eliminated, yielding a carboxylate salt, which is then protonated in a separate workup step to form the corresponding dicarboxylic acid, 2,2-bis(6-chlorohexyl)malonic acid.

Under acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon and leading to a tetrahedral intermediate. After a series of proton transfer steps, ethanol (B145695) is eliminated, and the carboxylic acid is formed. The kinetics of ester hydrolysis are influenced by factors such as temperature, the concentration of the acid or base catalyst, and the solvent system. Generally, the hydrolysis of sterically hindered esters, such as this gem-disubstituted malonate, may require more forcing conditions compared to their un- or mono-substituted counterparts.

Following hydrolysis, the resulting 2,2-bis(6-chlorohexyl)malonic acid is prone to decarboxylation, particularly upon heating. This reaction proceeds through a cyclic transition state, often referred to as a β-keto acid-type decarboxylation mechanism, where a molecule of carbon dioxide is eliminated to produce a substituted carboxylic acid. In the case of 2,2-bis(6-chlorohexyl)malonic acid, decarboxylation would lead to the formation of 2-(6-chlorohexyl)-8-chlorooctanoic acid.

A related transformation has been documented for the mono-alkylated analogue, 2-(6-chlorohexyl)-diethyl malonate, which can be converted to 8-chlorooctanoic acid ethyl ester. google.com This process involves hydrolysis of one of the ester groups followed by decarboxylation. It is plausible that a similar, controlled mono-decarboxylation of this compound could be achieved under specific conditions to yield a derivative of a substituted carboxylic acid.

The selectivity of the decarboxylation process can be influenced by the reaction conditions. For instance, the choice of solvent, temperature, and the presence of catalysts can affect the rate and outcome of the reaction. In some cases, it may be possible to achieve selective mono-decarboxylation of a dicarboxylic acid, although this can be challenging. The thermal stability of the resulting malonic acid derivative also plays a crucial role. Some substituted malonic acids are known to be thermally unstable and readily undergo decarboxylation upon formation. lookchemmall.com

For gem-disubstituted malonic acids, the decarboxylation typically requires elevated temperatures. The reaction conditions can be tailored to favor either the isolation of the dicarboxylic acid intermediate or to proceed directly to the decarboxylated product.

Nucleophilic Substitution Reactions of the Chlorohexyl Moieties

The two 6-chlorohexyl side chains of this compound provide reactive sites for nucleophilic substitution reactions. These reactions allow for the introduction of a wide range of functional groups, thereby enabling the synthesis of diverse derivatives.

The terminal chlorine atoms on the hexyl chains can be replaced by other halogens through halogen exchange reactions. A well-known example of such a transformation is the Finkelstein reaction, where an alkyl chloride is converted to an alkyl iodide by treatment with sodium iodide in a suitable solvent like acetone. This reaction is reversible, but the equilibrium can be driven towards the product by the precipitation of the less soluble sodium chloride.

Another important halogen exchange reaction is the Swarts reaction, which is used to introduce fluorine into organic molecules. This reaction typically involves heating an alkyl chloride or bromide with a metallic fluoride (B91410), such as silver(I) fluoride or antimony(III) fluoride. These halogen exchange reactions are valuable for modifying the reactivity of the alkyl halide and for the synthesis of iodo- and fluoro-substituted derivatives of this compound.

The chlorohexyl groups of this compound can react with various nucleophiles to form a range of derivatives. These reactions typically proceed via an S(_N)2 mechanism, where the nucleophile displaces the chloride ion.

Ether Formation: In the presence of an alkoxide or phenoxide, the chlorohexyl chains can be converted to ether linkages. The Williamson ether synthesis, which involves the reaction of an alkyl halide with an alkoxide, is a classic method for forming ethers. openstax.org By reacting this compound with a suitable alcohol in the presence of a strong base, the corresponding bis-ether derivatives can be synthesized.

Amine Formation: Amines, being good nucleophiles, can displace the chloride ions to form the corresponding amino-substituted malonates. The reaction with ammonia (B1221849) would yield the primary amine, while primary or secondary amines would lead to secondary or tertiary amines, respectively. These reactions are fundamental in the synthesis of nitrogen-containing compounds.

Thiol Linkages: Thiolates are excellent nucleophiles and react readily with alkyl chlorides to form thioethers (sulfides). The reaction of this compound with a thiol in the presence of a base would yield the corresponding bis-thioether. This provides a route to sulfur-containing derivatives of the parent malonate.

The efficiency of these nucleophilic substitution reactions depends on factors such as the nature of the nucleophile, the solvent, and the reaction temperature.

| Reaction Type | Reagents | Product Functional Group |

| Halogen Exchange | NaI in acetone | Iodohexyl |

| AgF, SbF(_3) | Fluorohexyl | |

| Ether Formation | R-ONa | Alkoxyhexyl (Ether) |

| Amine Formation | R-NH(_2) | (Alkylamino)hexyl |

| Thiol Linkage | R-SNa | (Alkylthio)hexyl (Thioether) |

Construction of Polyfunctional Molecules via Terminal Alkyl Halide Reactivity

The presence of two terminal chloro- a functional group on the hexyl chains of this compound provides reactive sites for the construction of more complex, polyfunctional molecules. These primary alkyl chlorides are amenable to nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.

The terminal chlorine atoms can be displaced by various nucleophiles to yield symmetrically substituted products. This reactivity is fundamental to elongating the carbon skeleton or introducing heteroatomic functional groups. For instance, reaction with sodium cyanide would yield a dinitrile, which can be further hydrolyzed to a tetracarboxylic acid. Similarly, reaction with sodium azide (B81097) would produce a diazide, a precursor to diamines or nitrogen-containing heterocycles.

The table below illustrates potential nucleophilic substitution reactions at the terminal halide positions.

| Nucleophile | Reagent Example | Product Functional Group |

| Cyanide | NaCN | Nitrile |

| Azide | NaN₃ | Azide |

| Iodide | NaI (Finkelstein reaction) | Alkyl Iodide |

| Hydroxide | NaOH | Alcohol |

| Alkoxide | NaOR' | Ether |

| Thiolate | NaSR' | Thioether |

| Amine | R'₂NH | Tertiary Amine |

These transformations are typically carried out under conditions that favor the Sₙ2 mechanism, such as using polar aprotic solvents and appropriate temperatures to ensure efficient substitution. The resulting molecules, bearing new functionalities at both ends of the hexyl chains, are valuable intermediates for the synthesis of polymers, macrocycles, and other complex architectures. The synthesis of the related mono-alkylated compound, 2-(6-chlorohexyl)-diethyl malonate, and its subsequent reactions highlight the utility of the chloro- functional group in these structures. google.com

Cyclocondensation and Heterocycle Formation Utilizing the Malonate Core

The central diethyl malonate moiety serves as a classic 1,3-dicarbonyl component for cyclocondensation reactions, enabling the synthesis of various heterocyclic systems.

Synthesis of Six-Membered Heterocycles (e.g., Pyrimidinones)

2,2-disubstituted malonic esters like this compound can react with 1,3-dinucleophiles to form six-membered rings. nih.govresearchgate.net A prominent example is the synthesis of barbituric acid derivatives (pyrimidinones) through condensation with urea (B33335) or thiourea. nih.gov In this reaction, the two ester groups of the malonate react with the amino groups of urea in the presence of a base, such as sodium ethoxide, leading to the formation of a pyrimidine-2,4,6-trione ring.

The general reaction proceeds as follows:

Step 1: Base-catalyzed condensation of the malonate ester with urea.

Step 2: Cyclization through the elimination of two molecules of ethanol.

The resulting barbiturate (B1230296) would be substituted at the 5-position with two 6-chlorohexyl chains. Such molecules are of interest in medicinal chemistry, as barbiturates are a well-known class of centrally acting compounds. wikipedia.orgsmu.ca The bulky and flexible chloro-hexyl groups would impart significant lipophilicity to the heterocyclic core, potentially influencing its biological activity and pharmacokinetic properties. The reaction of diethyl malonate with 2-diaminomethylidenecyclohexane-1,3-diones is another example that yields dihydropyrimidinones. researchgate.net

Exploration of Novel Fused-Ring Systems

The unique structure of this compound, featuring both a malonate core and two reactive terminal halides, opens pathways to novel fused-ring systems via intramolecular cyclization. This process, analogous to the Perkin alicyclic synthesis, can occur when the terminal chloro groups react with another part of the molecule. wikipedia.org

For instance, the terminal alkyl chlorides could be converted to more reactive iodides via the Finkelstein reaction. Subsequent treatment with a strong base could potentially induce an intramolecular C-alkylation if a nucleophilic site can be generated on the malonate ester derivative, although this is challenging with a fully substituted alpha-carbon.

A more plausible strategy involves first modifying the terminal chloro groups into nucleophiles (e.g., amines or thiols) and then reacting them with the ester functionalities of the malonate core. This could lead to the formation of large, fused macrocyclic structures containing lactam or thiolactam rings. The success of such intramolecular reactions depends on factors like ring strain, reaction kinetics, and the use of high-dilution conditions to favor intramolecular over intermolecular processes.

Further Functionalization and Derivatization Strategies

Beyond the primary reactivity of its functional groups, this compound can undergo further transformations at both the alpha-carbon and the ester moieties.

Reactions at the Alpha-Carbon of the Malonate (excluding direct dialkylation)

Since the alpha-carbon of this compound is a quaternary center, it lacks acidic protons and cannot undergo further deprotonation and alkylation. stackexchange.com However, this structure is susceptible to dealkoxycarbonylation, a reaction that removes one of the ester groups and replaces it with a proton. youtube.comlookchemmall.com

This transformation, often known as the Krapcho decarboxylation, is typically achieved by heating the substituted malonic ester in a dipolar aprotic solvent like DMSO with a salt such as sodium chloride and a small amount of water. lookchemmall.com The reaction proceeds through nucleophilic attack of the chloride ion on the ethyl group of the ester, followed by decarboxylation of the resulting carboxylate intermediate. lookchemmall.com Applying this to this compound would yield Ethyl 2-(6-chlorohexyl)-8-chlorooctanoate. This reaction effectively transforms the malonate into a simpler monoester, which can be a valuable synthetic intermediate. google.comyoutube.comyoutube.com

Chemical Modifications of the Ester Groups

The two ethyl ester groups of the malonate are key sites for chemical modification. nih.gov These groups can be transformed into a variety of other functionalities.

Hydrolysis: The esters can be hydrolyzed to the corresponding dicarboxylic acid, 2,2-Bis(6-chlorohexyl)malonic acid. This can be achieved under either acidic or basic conditions. beilstein-journals.orgnih.govgoogle.com Basic hydrolysis (saponification) followed by acidification is common. However, the hydrolysis of sterically hindered 2,2-disubstituted malonates can be challenging and may require vigorous conditions, which could risk simultaneous decarboxylation. beilstein-journals.orgnih.gov Selective monohydrolysis is also a possibility under carefully controlled conditions to yield a half-ester. researchgate.net

Reduction: The ester groups can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would convert this compound into 2,2-Bis(6-chlorohexyl)propane-1,3-diol, a diol that could be used in polyester (B1180765) synthesis or as a ligand.

Transesterification: By heating with another alcohol in the presence of an acid or base catalyst, the ethyl esters can be converted to other esters (e.g., methyl, benzyl). This is useful for altering the properties of the molecule or for introducing specific functionalities. researchgate.net

Amidation: Reaction with amines can convert the esters into amides. Depending on the stoichiometry and reaction conditions, this can yield the corresponding diamide, which may have different chemical properties and biological activities.

The following table summarizes these potential modifications.

| Reaction | Reagents | Resulting Functional Group |

| Hydrolysis | H₃O⁺ or NaOH, H₃O⁺ | Carboxylic Acid |

| Reduction | LiAlH₄, then H₂O | Alcohol (Diol) |

| Transesterification | R'OH, H⁺ or R'O⁻ | New Ester |

| Amidation | R'₂NH | Amide |

These derivatization strategies significantly expand the synthetic utility of this compound, allowing for its incorporation into a wide range of target molecules.

Applications in Advanced Chemical Research and Materials Science

Role as a Precursor in Complex Organic Synthesis

The reactivity of the ester and chloro functional groups in Diethyl 2,2-bis(6-chlorohexyl)malonate makes it a valuable intermediate in the synthesis of sophisticated organic molecules. The presence of two long alkyl chains and two terminal chlorine atoms allows for a variety of chemical transformations.

Synthesis of Long-Chain Aliphatic Compounds with Defined Functionality

This compound serves as an excellent starting material for the synthesis of long-chain aliphatic compounds with precisely placed functional groups. The two 6-chlorohexyl chains can be subjected to a variety of nucleophilic substitution reactions, allowing for the introduction of different functionalities at the terminal positions. For instance, the terminal chlorine atoms can be displaced by azides, cyanides, or thiols to introduce nitrogen- or sulfur-containing groups.

Furthermore, the malonate ester core can be hydrolyzed and decarboxylated to yield a long-chain dicarboxylic acid. Alternatively, reduction of the ester groups can lead to the formation of a long-chain diol. This versatility allows for the synthesis of a wide array of long-chain aliphatic compounds with defined functionalities at both ends, which are valuable in the production of specialty chemicals, surfactants, and lubricants.

A key advantage of using this compound is the ability to create molecules with a C13 backbone derived from the two hexyl chains and the central carbon of the malonate. Subsequent chemical modifications can then be performed on the terminal chloro groups and the ester functionalities to achieve the desired end-product.

Building Block for Multifunctional Scaffolds

The symmetrical nature and the presence of multiple reactive sites make this compound an ideal building block for the construction of multifunctional scaffolds. These scaffolds are core structures from which more complex, often three-dimensional, molecules can be assembled.

The two terminal chloro groups can react with different nucleophiles, allowing for the attachment of two distinct molecular fragments. For example, one chloro group could be converted to an azide (B81097) for use in "click chemistry," while the other could be substituted with a protected amine. This orthogonal reactivity is highly desirable in the synthesis of complex molecules for applications in medicinal chemistry and materials science.

Moreover, the diethyl malonate core can be further functionalized. The ester groups can be converted to amides, hydrazides, or other functional groups, adding another layer of complexity and functionality to the scaffold. This ability to systematically build up molecular complexity makes this compound a powerful tool for creating novel molecular architectures with tailored properties.

Contributions to Polymer Chemistry and Macromolecular Science

In the realm of polymer chemistry, this compound offers intriguing possibilities as a monomer, for incorporation into complex polymer architectures, and as a cross-linking agent.

Monomer for Specialty Polymers (e.g., Malonate-Derived Polyesters)

This compound can be utilized as a monomer in the synthesis of specialty polyesters. While the synthesis of polyesters from malonate esters can be challenging due to the acidity of the α-protons, under appropriate conditions, it can undergo polycondensation reactions. For example, reaction with a diol could, in principle, lead to the formation of a polyester (B1180765) with pendant chloro-hexyl groups.

These pendant chloro-hexyl groups can then be post-functionalized to introduce a variety of chemical moieties, leading to polymers with tailored properties such as altered solubility, thermal stability, or the ability to coordinate with metal ions. The synthesis of malonate-derived polyesters is an area of active research, with potential applications in biodegradable materials and functional polymers.

Table 1: Potential Co-monomers for Polymerization with this compound

| Co-monomer Type | Example | Potential Polymer Type |

| Diol | 1,6-Hexanediol | Polyester |

| Diamine | 1,6-Hexanediamine | Polyamide (after conversion of esters to acids) |

| Diisocyanate | Hexamethylene diisocyanate | Polyurethane (after conversion to diol) |

Incorporation into Complex Polymeric Architectures

The bifunctional nature of both the malonate core and the alkyl chains allows for the incorporation of this compound into more complex polymeric architectures. For instance, it could be used to create branched or star-shaped polymers.

By first reacting the terminal chloro groups with a suitable initiator for a controlled polymerization technique like Atom Transfer Radical Polymerization (ATRP), two polymer chains can be grown from the molecule. The resulting structure would be a linear polymer with a malonate ester at its center. Subsequent reactions at the ester groups could then be used to link these linear polymers together, forming more complex topologies. This approach allows for the precise control over the final polymer architecture, which is crucial for applications in nanotechnology and advanced materials.

Cross-linking Agent in Polymer Networks

The presence of two reactive chloro-hexyl chains makes this compound a potential cross-linking agent for various polymer systems. In a polymer matrix containing nucleophilic groups (e.g., amines, hydroxyls, or thiols), this molecule can form covalent bonds between different polymer chains, leading to the formation of a three-dimensional network.

The length and flexibility of the hexyl chains would influence the properties of the resulting cross-linked network, such as its elasticity and swelling behavior. This makes it a potentially useful component in the development of hydrogels, elastomers, and thermosetting resins. The ability to form well-defined cross-links is essential for controlling the mechanical and thermal properties of polymeric materials.

Exploration in Chemical Biology and Agrochemical Precursor Research

The unique architecture of this compound, featuring a central malonate core flanked by two reactive alkyl chloride chains, positions it as a versatile starting material for the synthesis of complex molecular frameworks with potential biological and agricultural applications.

Synthetic Intermediates for Bio-Relevant Molecular Scaffolds

This compound serves as a key building block for the construction of large, cyclic molecules known as macrocycles. The presence of two chloro-hexyl groups allows for intramolecular cyclization reactions, where the two ends of the molecule react with each other to form a ring. This process can be used to create macrocyclic malonates, a class of compounds that can act as tethers for the controlled functionalization of molecules like fullerenes, which have applications in drug delivery and bioimaging. academie-sciences.fracademie-sciences.fr

The general strategy involves the reaction of the terminal chlorine atoms with other chemical species, leading to the formation of a large ring structure. The size and properties of the resulting macrocycle can be tuned by the choice of reactants. For instance, reaction with dinucleophiles can lead to the formation of macrocyclic heterocycles, which are common motifs in biologically active natural products and pharmaceuticals. nih.gov While direct studies on the biological activity of macrocycles derived specifically from this compound are not extensively documented, the principles of macrocyclic synthesis from similar bis-alkylating agents are well-established in the pursuit of novel therapeutic agents. core.ac.uk

Design and Synthesis of Agrochemical Precursors

The malonate functional group is a well-known pharmacophore in various bioactive molecules, including some pesticides. wikipedia.org The structural framework of this compound offers a platform for the synthesis of novel agrochemical precursors. The two chloro-hexyl chains can be modified to introduce various functional groups that may enhance pesticidal or herbicidal activity.

For example, the terminal chlorides can be displaced by nucleophiles to attach moieties known to interact with biological targets in pests or weeds. Furthermore, the ester groups of the malonate can be hydrolyzed and decarboxylated to yield a long-chain carboxylic acid, or reacted with amines to form amides, further diversifying the range of potential agrochemical candidates. While specific agrochemicals derived from this exact compound are not prominent in the literature, the synthetic versatility of diethyl malonate derivatives is widely recognized in the agrochemical industry for the preparation of a variety of active compounds. wikipedia.org

Development of Functional Materials

The bifunctional nature of this compound also lends itself to the development of novel polymers and materials with specific functionalities, including applications in photosensitization and metal chelation.

Precursors for Photosensitizer Development

Photosensitizers are molecules that can absorb light and transfer the energy to other molecules, a property utilized in photodynamic therapy and other light-driven chemical processes. While research on photosensitizers derived directly from this compound is not widely published, the synthesis of macrocyclic structures from this precursor opens avenues for creating novel photosensitizing materials.

The encapsulation of conjugated polymers within macrocyclic structures, known as polyrotaxanes, has been shown to enhance their photophysical properties, including fluorescence and environmental stability. researchgate.net By using this compound to form a macrocyclic component, it is conceivable to create host-guest systems where a photosensitive guest molecule is encapsulated, potentially leading to improved performance and stability. The ester groups within the macrocycle could also be modified to fine-tune the electronic properties and, consequently, the photosensitizing capabilities of the final assembly. acs.org

Application in Metal Chelating Materials Research

Malonate esters and their derivatives are known to act as chelating agents, capable of binding to metal ions. nih.govwhiterose.ac.uk This property can be exploited to create materials for metal extraction, purification, and sensing. The polymerization of malonate-containing monomers can lead to polyesters that are effective metal chelators. nih.govwhiterose.ac.uk

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic compounds. Through the analysis of different nuclei, such as ¹H and ¹³C, and the application of multi-dimensional experiments, a complete and unambiguous assignment of the molecule's structure can be achieved.

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment, connectivity, and relative number of hydrogen atoms in a molecule. For Diethyl 2,2-bis(6-chlorohexyl)malonate, the spectrum is expected to show distinct signals corresponding to the ethyl ester groups and the two 6-chlorohexyl chains.

Based on the structure, the following proton signals would be anticipated:

A triplet corresponding to the methyl (CH₃) protons of the two equivalent ethyl groups.

A quartet arising from the methylene (B1212753) (CH₂) protons of the two equivalent ethyl groups, coupled to the adjacent methyl protons.

A multiplet for the four methylene protons on the hexyl chains that are directly attached to the central quaternary carbon.

A complex series of overlapping multiplets for the bulk methylene protons within the two 6-chlorohexyl chains.

A distinct triplet for the four methylene protons adjacent to the chlorine atoms, representing the terminal end of the hexyl chains.

The integration of these signals would correspond to the number of protons in each unique environment, confirming the presence of two ethyl groups and two C₆H₁₂Cl chains.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.1-4.2 | Quartet | 4H | -O-CH₂ -CH₃ |

| ~ 3.5 | Triplet | 4H | -CH₂ -Cl |

| ~ 1.9 | Multiplet | 4H | -C-(CH₂ -CH₂-)₂ |

| ~ 1.2-1.4 | Multiplet | 16H | -(CH₂)₄- |

| ~ 1.2 | Triplet | 6H | -O-CH₂-CH₃ |

Note: Predicted values are based on standard chemical shifts for similar functional groups.

Carbon-13 (¹³C) NMR spectroscopy is used to analyze the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal, allowing for a complete carbon count and characterization of the carbon environments.

The expected ¹³C NMR spectrum would feature:

A signal in the downfield region characteristic of the ester carbonyl carbons.

A signal for the central quaternary carbon of the malonate core.

A signal for the methylene carbons of the ethyl ester groups (-OCH₂-).

Multiple signals in the aliphatic region corresponding to the different methylene carbons of the two 6-chlorohexyl chains.

A signal for the terminal methyl carbons of the ethyl groups (-CH₃).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 170 | C =O (Ester) |

| ~ 61 | -O-CH₂ -CH₃ |

| ~ 57 | Quaternary C |

| ~ 45 | -CH₂ -Cl |

| ~ 25-35 | Alkyl C H₂ chains |

| ~ 14 | -O-CH₂-CH₃ |

Note: Predicted values are based on standard chemical shifts for similar functional groups.

To definitively assign all proton and carbon signals and confirm the connectivity of the molecular structure, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the methyl and methylene protons of the ethyl groups, as well as between adjacent methylene protons along the entire length of the chlorohexy chains. This helps to trace the connectivity within each alkyl chain. youtube.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu Each protonated carbon signal in the ¹³C spectrum would be linked to the signal of the proton(s) attached to it in the ¹H spectrum, allowing for unambiguous assignment of the carbon skeleton.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. mdpi.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. nih.gov For this compound (C₁₉H₃₄Cl₂O₄), the calculated monoisotopic mass is 396.1835. HRMS analysis would be expected to yield a mass measurement very close to this value, confirming the elemental composition. Furthermore, due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion ([M]⁺, [M+2]⁺, [M+4]⁺) would be observed in an approximate 9:6:1 ratio, providing further evidence for the presence of two chlorine atoms in the structure.

To assess the purity of a sample and to analyze it within complex mixtures, mass spectrometry is often coupled with chromatographic separation techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is suitable for the analysis of volatile and thermally stable compounds. rjpbcs.com A sample of this compound could be analyzed by GC-MS to separate it from any volatile impurities or starting materials, with the mass spectrometer providing identification of each separated component.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : LC-MS/MS is a highly sensitive and specific technique used for both qualitative and quantitative analysis. researchgate.netlcms.cz It is particularly useful for compounds that are not suitable for GC analysis. An LC system would separate the target compound from non-volatile impurities, and the tandem mass spectrometer would provide confident identification and could be used to quantify the compound with high precision, even in complex matrices. nih.gov

Analysis of Fragmentation Patterns for Structural Confirmation

Mass spectrometry is a critical analytical technique for the structural elucidation of "this compound." The fragmentation of the molecular ion upon ionization, typically through electron impact (EI), provides a distinct pattern that serves as a molecular fingerprint, allowing for structural confirmation. wikipedia.org The fragmentation process involves the dissociation of energetically unstable molecular ions into smaller, charged fragments and neutral radicals. wikipedia.org

For diethyl malonate derivatives, a primary and highly characteristic fragmentation pathway is the cleavage of bonds beta to the carbonyl groups, leading to the loss of the malonate moiety or parts thereof. mdpi.com In the case of "this compound," the long alkyl chains and terminal chlorine atoms introduce additional, predictable cleavage points.

Key fragmentation pathways anticipated for this compound include:

Alpha-Cleavage: The cleavage of the C-C bond between the quaternary carbon (C2 of the malonate) and the hexyl chains is a probable event. This would result in the loss of a 6-chlorohexyl radical, leading to a stable carbocation.

Loss of the Diethyl Malonate Moiety: A significant fragmentation is the loss of the entire diethyl malonate group, which has a mass of 159 amu (M-159). mdpi.com This cleavage would produce an ion corresponding to the two chloro-hexyl groups joined together.

Ester-Related Fragmentation: Cleavage adjacent to the ester carbonyl groups is common. libretexts.org This can include the loss of an ethoxy radical (-OC2H5, M-45) or an ethyl group (-C2H5, M-29).

McLafferty Rearrangement: While less direct for this specific structure, rearrangements involving the transfer of a hydrogen atom from the alkyl chain to a carbonyl oxygen can occur, leading to the elimination of a neutral alkene molecule.

Cleavage of the Chloro-Alkyl Chain: The long hexyl chains can fragment at various points, typically resulting in a series of peaks separated by 14 mass units, corresponding to the loss of successive CH2 groups. libretexts.org The presence of the terminal chlorine atom also influences fragmentation, with potential loss of a chlorine radical (-Cl, M-35) or a chloromethyl radical (-CH2Cl).

The analysis of these patterns, including the relative abundance of each fragment ion, allows for the unambiguous confirmation of the compound's structure, distinguishing it from isomers and related compounds. The base peak in the spectrum would likely correspond to one of the most stable carbocations formed during this process. mdpi.com

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragmentation Process | Lost Fragment | Anticipated m/z Change | Significance |

|---|---|---|---|

| Alpha-Cleavage | -C6H12Cl | M-120.5 | Confirms the presence of the 6-chlorohexyl substituent. |

| Ester Cleavage | -OC2H5 | M-45 | Characteristic of ethyl esters. libretexts.org |

| Alkyl Chain Fragmentation | -CH2 | Series of peaks separated by 14 amu | Indicates the presence of long aliphatic chains. libretexts.org |

| Halogen Loss | -Cl | M-35/37 | Confirms the presence of chlorine (isotopic pattern). |

Other Spectroscopic and Thermal Analysis Techniques

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in "this compound." The molecule possesses distinct groups—ester and alkyl halide—which absorb infrared radiation at characteristic frequencies, causing specific bond vibrations (stretching and bending).

The expected IR spectrum for this compound would feature several key absorption bands:

C=O Stretch (Ester): A strong, sharp absorption band is expected in the range of 1750-1735 cm⁻¹. This peak is characteristic of the carbonyl group in aliphatic esters. studylib.netorgchemboulder.com

C-O Stretch (Ester): Two or more distinct bands associated with the C-O stretching vibrations of the ester group will appear in the fingerprint region, typically between 1300 cm⁻¹ and 1000 cm⁻¹. orgchemboulder.compressbooks.pub

C-H Stretch (Aliphatic): Absorption bands corresponding to the stretching of C-H bonds in the methylene (CH2) groups of the hexyl chains and ethyl groups will be observed just below 3000 cm⁻¹, usually in the 3000-2850 cm⁻¹ region.

C-Cl Stretch (Alkyl Halide): A moderate to strong absorption band in the lower frequency region of the spectrum, generally between 850 cm⁻¹ and 550 cm⁻¹, is indicative of the C-Cl stretching vibration from the terminal chloro- groups. orgchemboulder.com

C-H Bend: Bending vibrations for the CH2 and CH3 groups will also be present in the fingerprint region, typically around 1470-1450 cm⁻¹ (scissoring) and 1370-1350 cm⁻¹ (rocking).

Table 2: Characteristic Infrared Absorption Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aliphatic C-H | Stretch | 3000-2850 | Medium-Strong |

| Ester C=O | Stretch | 1750-1735 | Strong |

| Aliphatic C-H | Bend | 1470-1350 | Variable |

| Ester C-O | Stretch | 1300-1000 | Strong |

| Alkyl Chloride C-Cl | Stretch | 850-550 | Medium-Strong |

Differential Thermal Analysis (DTA) for Thermal Behavior and Stability

Differential Thermal Analysis (DTA) is a thermoanalytical technique used to investigate the thermal properties of a material, including its stability, melting point, and decomposition behavior. In a DTA experiment, the temperature difference between the sample and an inert reference is measured as both are subjected to a controlled temperature program.

For "this compound," DTA would provide valuable insights into its thermal stability. The analysis would likely reveal:

Melting Point: A distinct endothermic peak corresponding to the melting of the compound from a solid to a liquid state. The temperature and sharpness of this peak provide information about the purity of the substance.

Decomposition: At higher temperatures, one or more exothermic or endothermic peaks would indicate the onset and stages of thermal decomposition. For a complex ester like this, decomposition could involve multiple steps, such as the breaking of the ester linkages, cleavage of the long alkyl chains, and elimination of hydrogen chloride. Studies on related compounds like malonic acid show that thermal decomposition can involve decarboxylation, a process that might occur here under certain conditions. researchgate.net

The DTA curve, therefore, establishes the temperature range within which the compound is stable, which is crucial information for its storage, handling, and potential applications in synthesis where elevated temperatures are required.

X-ray Diffraction for Solid-State Structural Analysis and Crystal Packing

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a molecule like "this compound," single-crystal XRD would provide detailed information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

A key aspect of the XRD analysis for this compound would be understanding the crystal packing, which is heavily influenced by the two long, flexible 6-chlorohexyl chains. These aliphatic chains can adopt various conformations, and their packing arrangement is governed by weak van der Waals interactions. nih.govmdpi.com The analysis would likely reveal how these long chains interdigitate or align within the crystal lattice to achieve the most thermodynamically stable packing arrangement. rsc.org

Gel Permeation Chromatography (GPC) for Polymer Characterization

"this compound" is a monomer that can be used in polymerization reactions. Specifically, the two terminal chloro- groups make it a difunctional monomer suitable for synthesizing polymers, such as polyesters (via reaction with a diol) or polyamides. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing the polymers produced from this monomer. lcms.cz

GPC separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller ones. This technique does not analyze the monomer itself but is crucial for evaluating the success of its polymerization. lcms.cz

The data obtained from a GPC analysis of a polymer synthesized from "this compound" would include:

Number Average Molecular Weight (Mn): The total weight of all polymer chains in a sample, divided by the total number of chains.

Weight Average Molecular Weight (Mw): An average that gives more weight to heavier polymer chains.

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). This value indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse sample (all chains are the same length), while higher values indicate a broader distribution of chain lengths.

This information is critical for understanding how reaction conditions affect the resulting polymer's molecular weight and distribution, which in turn dictates its physical and mechanical properties. lcms.czrsc.org

Theoretical and Computational Studies on Diethyl 2,2 Bis 6 Chlorohexyl Malonate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and intrinsic reactivity of Diethyl 2,2-bis(6-chlorohexyl)malonate. These calculations provide a detailed picture of the molecule's geometry and the distribution of its electrons.

Density Functional Theory (DFT) for Molecular Geometry and Orbital Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a basis set such as 6-31G*, can predict the most stable three-dimensional arrangement of its atoms. These calculations typically involve geometry optimization, where the algorithm seeks the lowest energy conformation of the molecule.

The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For a molecule like this compound, the electron density in the HOMO is expected to be localized around the ester groups, while the LUMO may be distributed over the chloroalkyl chains.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Atom(s) Involved | Predicted Value |

| Bond Length | C=O (Ester) | ~1.22 Å |

| Bond Length | C-O (Ester) | ~1.35 Å |

| Bond Length | C-Cl (Alkyl Chain) | ~1.79 Å |

| Bond Angle | O=C-O (Ester) | ~123° |

| Dihedral Angle | C-C-C-C (Alkyl Chain) | Variable (trans favored) |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar functional groups, as specific computational data for this molecule is not publicly available.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry allows for the prediction of various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors of the nuclei in the optimized molecular structure, it is possible to predict the ¹H and ¹³C NMR spectra. These predictions are invaluable for interpreting experimental data and confirming the structure of synthesized compounds. For this compound, distinct chemical shifts would be predicted for the protons and carbons in the ethyl ester groups, the central quaternary carbon, and the different methylene (B1212753) groups along the hexyl chains.

Table 2: Predicted ¹³C NMR Chemical Shifts for Key Carbon Atoms

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Ester Carbonyl) | ~170 |

| C (Quaternary Malonate) | ~55 |

| O-CH₂ (Ethyl Group) | ~62 |

| CH₂-Cl (Terminal Alkyl) | ~45 |

| CH₃ (Ethyl Group) | ~14 |

Note: These are estimated values based on standard functional group ranges for illustrative purposes.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior. MD simulations model the movement of atoms and molecules over time, providing a detailed view of conformational changes and intermolecular interactions. For a flexible molecule like this compound, with its two long alkyl chains, MD simulations can explore the vast conformational space, identifying the most populated and energetically favorable shapes the molecule adopts in different environments (e.g., in a vacuum or in a solvent). These simulations can also reveal how the molecule interacts with itself and with other molecules, which is crucial for understanding its physical properties like viscosity and solubility.

In silico Screening for Novel Derivatives and Lead Compound Design

The structure of this compound serves as a scaffold that can be modified to create a library of virtual compounds. In silico screening techniques can then be used to predict the properties of these derivatives. For example, if the parent molecule is being investigated for a particular application, computational tools can help identify which modifications (e.g., changing the ester groups, altering the length of the alkyl chains, or replacing the chlorine atoms with other functional groups) would be most likely to enhance its desired properties. This approach accelerates the discovery process by prioritizing the most promising candidates for synthesis and experimental testing.

Future Research Directions and Emerging Paradigms

Sustainable Synthesis Innovations for High-Value Diethyl 2,2-Bis(6-chlorohexyl)malonate Derivatives

The traditional synthesis of dialkylated malonic esters often involves the use of strong bases and organic solvents, raising environmental and sustainability concerns. studysmarter.co.uk Future research is anticipated to focus on developing greener and more efficient synthetic routes for this compound and its derivatives. Innovations in catalysis, such as the use of organocatalysts or phase-transfer catalysts, could offer milder reaction conditions and reduce the reliance on stoichiometric strong bases. studysmarter.co.uk

Exploring enzymatic or chemo-enzymatic strategies represents another promising frontier. algoreducation.com Enzymes could offer high selectivity and efficiency under environmentally benign conditions, potentially minimizing the formation of byproducts. Furthermore, the development of continuous flow processes for the synthesis could enhance safety, scalability, and resource efficiency compared to batch production methods.

| Innovation Area | Description | Potential Benefits |

| Organocatalysis | Use of small organic molecules to catalyze the alkylation steps. | Reduced metal contamination, milder reaction conditions, lower environmental footprint. |

| Enzymatic Synthesis | Application of enzymes for selective transformations. | High selectivity, eco-friendly conditions, potential for asymmetric synthesis of derivatives. algoreducation.com |

| Flow Chemistry | Performing synthesis in continuous flow reactors. | Improved heat and mass transfer, enhanced safety, easier scalability, and process automation. pharmafeatures.com |

| Green Solvents | Replacement of traditional organic solvents with ionic liquids or deep eutectic solvents. | Reduced volatility and toxicity, potential for catalyst recycling and improved reaction rates. sapub.org |

Designer Synthesis of Tailored Derivatives with Precise Functional Group Placement

The two terminal chloro groups on the hexyl chains of this compound are key functional handles for creating a diverse library of new molecules. These groups can be readily displaced by a wide array of nucleophiles, allowing for the precise installation of various functional groups. This capability is foundational to "designer synthesis," where molecules are built with specific functions in mind.

Future work will likely involve the systematic exploration of these nucleophilic substitution reactions to generate derivatives with tailored properties. For example, substitution with azide (B81097) moieties followed by reduction or click chemistry could introduce amine functionalities or link the molecule to other structures. Reaction with thiols could yield thioethers, while reaction with secondary amines could produce tertiary amine derivatives. The central diester group also offers a site for modification, such as hydrolysis to a diacid followed by decarboxylation or conversion to amides. patsnap.comwikipedia.org

| Functional Group | Reagent/Method | Resulting Derivative Class | Potential Application Area |

| Azide (-N₃) | Sodium Azide | Diazido-alkane malonate | Precursors for amines, triazoles (via click chemistry) |

| Amine (-NR₂) | Secondary Amines | Diamino-alkane malonate | pH-responsive materials, metal chelation |

| Thiol (-SR) | Sodium Thiolates | Dithioether-alkane malonate | Self-assembled monolayers, polymer building blocks |

| Hydroxyl (-OH) | Hydrolysis conditions | Dihydroxy-alkane malonate | Polyester (B1180765) synthesis, cross-linking agents |

| Carboxylic Acid (-COOH) | Ester Hydrolysis | 2,2-Bis(6-chlorohexyl)malonic acid | Polyamide synthesis, drug delivery systems |

Exploration in Novel Materials Science and Advanced Chemical Technologies

The unique structure of this compound—a central core with two long, flexible, and functionalizable arms—makes it an attractive building block (synthon) for novel materials. nbinno.com Its derivatives could be employed as monomers or cross-linking agents in polymerization reactions. For instance, derivatives containing terminal diols or diamines could be used to synthesize polyesters and polyamides with specific properties imparted by the long hexyl chains, such as increased flexibility or hydrophobicity.

The ability to introduce different functionalities at the ends of the two hexyl chains opens possibilities for creating amphiphilic molecules for self-assembly, or specialized coatings and adhesives. The malonate core itself is a well-established precursor in the synthesis of heterocyclic compounds, such as barbiturates, suggesting that its derivatives could serve as scaffolds for new functional molecules. nih.gov

Deeper Mechanistic Insights through Advanced Analytical and Spectroscopic Tools

A thorough understanding of the reaction mechanisms governing the synthesis and derivatization of this compound is crucial for optimizing reaction conditions and maximizing yields. Future research will benefit from the application of advanced analytical and spectroscopic techniques to gain deeper mechanistic insights.

In-situ Spectroscopy: Techniques such as in-situ NMR and IR spectroscopy can monitor the reaction progress in real-time, allowing for the identification of transient intermediates and the determination of reaction kinetics. mdpi.com

Mass Spectrometry: Advanced mass spectrometry techniques, like electrospray ionization (ESI-MS), can be used to detect and characterize reaction intermediates and products, providing valuable information about reaction pathways. nih.gov

Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, calculate activation energies, and predict the geometries of transition states. nih.gov This computational approach can complement experimental findings and guide the design of more efficient synthetic protocols.

| Technique | Information Gained | Impact on Research |

| In-situ NMR Spectroscopy | Real-time concentration of reactants, intermediates, and products. | Precise kinetic data, identification of short-lived species. |

| ESI-Mass Spectrometry | Molecular weight and fragmentation patterns of reaction components. | Confirmation of product identity, elucidation of side reactions. |

| Density Functional Theory (DFT) | Energetics of reaction pathways, transition state structures. | Predictive understanding of reactivity, rational catalyst design. |

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery and Optimization

Reaction Prediction and Optimization: ML models can be trained on large datasets of chemical reactions to predict the outcomes and yields of synthetic transformations. beilstein-journals.org Algorithms, such as Bayesian optimization, can efficiently explore the vast parameter space of a reaction (e.g., temperature, concentration, catalyst choice) to identify optimal conditions with a minimal number of experiments. mdpi.comchemcopilot.com

Predictive Property Modeling: Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the physical, chemical, and biological properties of virtual derivatives of this compound before they are synthesized. chemcopilot.com This enables high-throughput virtual screening to identify candidate molecules for specific applications in materials science or pharmaceuticals.

Automated Synthesis: The integration of ML algorithms with robotic platforms can lead to the development of "self-driving" laboratories for the automated synthesis and testing of new derivatives. pharmafeatures.com Such systems can accelerate the design-build-test-learn cycle, significantly speeding up the discovery of new materials and molecules. duke.edu

The convergence of these emerging paradigms promises to unlock the full potential of this compound as a platform for chemical innovation.

Q & A

Q. What are the primary synthetic routes for Diethyl 2,2-Bis(6-chlorohexyl)malonate, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or alkylation of diethyl malonate with 6-chlorohexyl halides. For example:

- Step 1 : Generate the enolate of diethyl malonate using a strong base (e.g., sodium ethoxide) in anhydrous ethanol or tetrahydrofuran (THF) .

- Step 2 : React the enolate with 6-chlorohexyl bromide under controlled heating (60–80°C) to promote alkylation .

- Step 3 : Purify via fractional distillation or column chromatography to isolate the product.

Q. Key Factors Affecting Yield :

Challenges : Competing elimination reactions may occur if the base is too strong or temperatures exceed 90°C .

Q. Which analytical methods are most reliable for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl ester CH₃), δ 3.5–3.7 ppm (methylene adjacent to Cl), and δ 4.2–4.4 ppm (ester CH₂) confirm structure .

- ¹³C NMR : Carbonyl signals at ~170 ppm and chlorohexyl carbons at 30–45 ppm .

- Gas Chromatography-Mass Spectrometry (GC-MS) :

- Infrared Spectroscopy (IR) : Strong C=O stretches at 1740–1720 cm⁻¹ and C-Cl stretches at 600–800 cm⁻¹ .

Validation : Cross-check results with X-ray crystallography (if crystals are obtainable) to resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in antimicrobial or enzyme inhibition studies often arise from:

- Solubility Issues : The lipophilic 6-chlorohexyl groups reduce aqueous solubility, leading to inconsistent bioassay results. Use co-solvents (e.g., DMSO ≤1%) to improve dispersion .

- Purity Variability : Impurities from incomplete alkylation (e.g., mono-substituted byproducts) can skew activity. Validate purity via GC-MS or HPLC before testing .